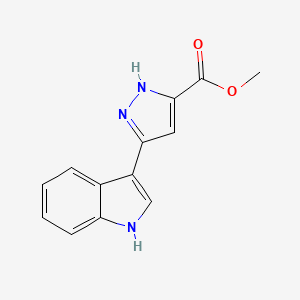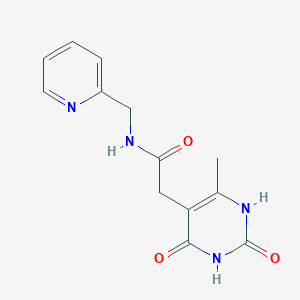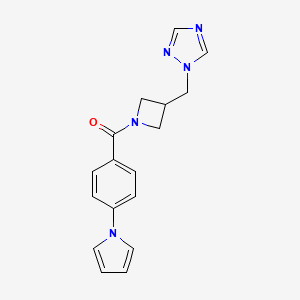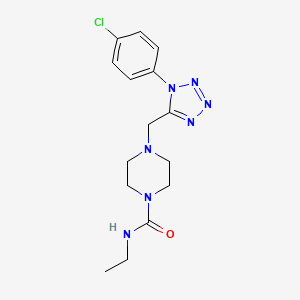
methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.25. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, a study focused on synthesizing and characterizing 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, which are closely related compounds. These compounds were synthesized using 1H-indole-2-carboxylic acids as core compounds, and their structures were confirmed through various spectroscopic methods (Reddy et al., 2022).
Molecular Docking Studies
Molecular docking studies are crucial in understanding the potential biological interactions of compounds. The study by Reddy et al. (2022) also included molecular docking of their synthesized compounds to predict binding interactions with target proteins, such as the EGFR. This approach is significant for identifying potential therapeutic applications of these compounds.
Coordination Complexes in Chemistry
Research has also delved into the synthesis and crystal structures of coordination complexes involving pyrazole-dicarboxylate acid derivatives. These studies provide insights into the coordination/chelation and crystallization properties of these compounds when interacting with metals like Cu, Co, and Zn. For example, the synthesis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives has been reported (Radi et al., 2015).
Anticancer Activities
Some derivatives of this compound have been synthesized and evaluated for their cancer inhibitory activity. For example, a series of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives were synthesized and tested for antitumor activity against various cancer cells (Jing et al., 2012).
Hydrogen-Bonded Networks
The compound and its derivatives show unique hydrogen-bonded network formations, which are of interest in crystallography and material science. Studies like those by Portilla et al. (2007) have examined how these molecules form chains and sheets through hydrogen bonds, providing insights into their potential applications in materials science (Portilla et al., 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Propiedades
IUPAC Name |
methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)12-6-11(15-16-12)9-7-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFMGDVQFVYLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890006-20-9 |
Source


|
| Record name | methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)


![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)
![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)


![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)



